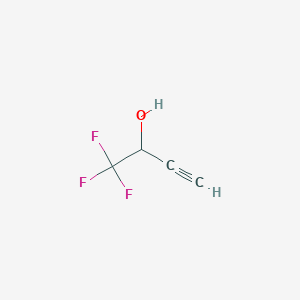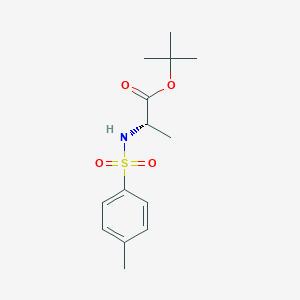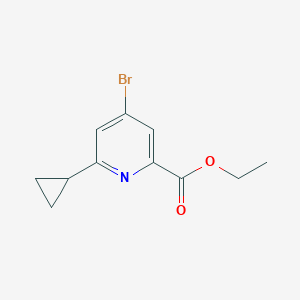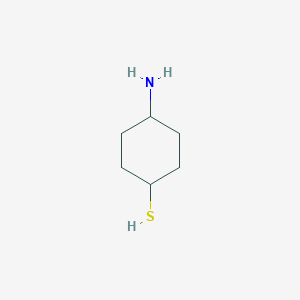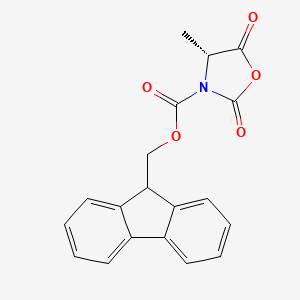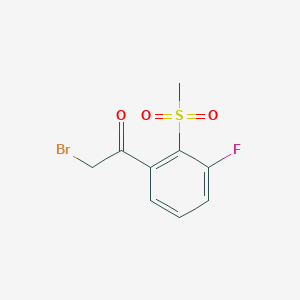
3-Fluoro-2-(methylsulphonyl)phenacyl bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-2-(methylsulphonyl)phenacyl bromide is a fluorinated organic compound with the molecular formula C9H8BrFO3S and a molecular weight of 295.13 g/mol . This compound is characterized by the presence of a fluorine atom, a methylsulphonyl group, and a phenacyl bromide moiety, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-(methylsulphonyl)phenacyl bromide typically involves the bromination of 3-fluoro-2-(methylsulphonyl)acetophenone. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or chloroform. The reaction is usually conducted at room temperature or under mild heating conditions to ensure complete bromination .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts such as copper or titanium dioxide can enhance the efficiency of the bromination process .
Analyse Chemischer Reaktionen
Types of Reactions
3-Fluoro-2-(methylsulphonyl)phenacyl bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methylsulphonyl group can be oxidized to form sulfone derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in solvents such as ethanol or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Formation of substituted phenacyl derivatives.
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
3-Fluoro-2-(methylsulphonyl)phenacyl bromide has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the development of enzyme inhibitors and probes for studying biological pathways.
Medicine: Investigated for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-Fluoro-2-(methylsulphonyl)phenacyl bromide involves its ability to act as an electrophile in nucleophilic substitution reactions. The bromine atom is a good leaving group, allowing the compound to react with various nucleophiles. The presence of the fluorine atom and the methylsulphonyl group can influence the reactivity and selectivity of the compound in different chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Bromo-1-(3-fluorophenyl)ethanone
- 3-Fluoro-2-(methylthio)phenacyl bromide
- 3-Fluoro-2-(methylsulfonyl)benzyl bromide
Uniqueness
Compared to similar compounds, 3-Fluoro-2-(methylsulphonyl)phenacyl bromide is unique due to the presence of both the fluorine atom and the methylsulphonyl group. This combination imparts distinct reactivity and selectivity, making it a valuable intermediate in various synthetic applications .
Eigenschaften
Molekularformel |
C9H8BrFO3S |
|---|---|
Molekulargewicht |
295.13 g/mol |
IUPAC-Name |
2-bromo-1-(3-fluoro-2-methylsulfonylphenyl)ethanone |
InChI |
InChI=1S/C9H8BrFO3S/c1-15(13,14)9-6(8(12)5-10)3-2-4-7(9)11/h2-4H,5H2,1H3 |
InChI-Schlüssel |
LBIKXJCHXCZXPP-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C1=C(C=CC=C1F)C(=O)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(Chloromethyl)-3-(tetrahydrofuran-2-yl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12830604.png)
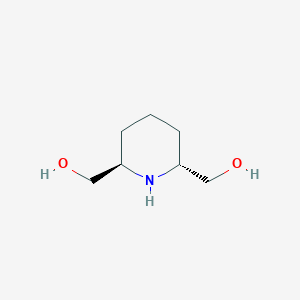
![dipotassium;[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[(2R)-2,3-di(tetradecanoyloxy)propoxy]phosphoryl] phosphate](/img/structure/B12830622.png)
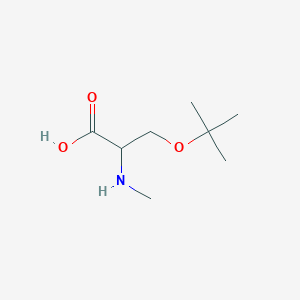
![3-(2-amino-1H-benzo[d]imidazol-1-yl)propanenitrile](/img/structure/B12830633.png)
